ethyl 10'-ethoxy-4'-(4-methylphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate
Description
This compound features a highly complex spirocyclic architecture combining a piperidine core with a tricyclic system (tricyclo[7.4.0.0²,⁶]tridecane) and multiple unsaturated bonds (tetraene). Key structural elements include:
- Spiro junction: The piperidine ring is fused to the tricyclic system via a spiro carbon, creating a rigid three-dimensional framework.
- Substituents: A 4-methylphenyl group at position 4', an ethoxy group at position 10', and an ethyl carboxylate at position 1.
- Heteroatoms: The 8'-oxa (oxygen) and 5',6'-diazas (two nitrogens) moieties contribute to electron-rich regions, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
ethyl 7-ethoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-4-31-23-8-6-7-20-22-17-21(19-11-9-18(3)10-12-19)27-29(22)26(33-24(20)23)13-15-28(16-14-26)25(30)32-5-2/h6-12,22H,4-5,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXVKXSRXLXNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the oxazine and piperidine rings. Common reagents used in these reactions include sodium methoxide, ethyl formate, and various heterocyclic amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like halogens and nitrating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., MCPBA), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens, nitrating agents). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 7-ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Evidence
Physicochemical and Spectral Data
- Target Compound : Predicted logP ~3.2 (calculated); IR would show ester C=O (~1740 cm⁻¹) and aromatic C-H stretches. NMR would resolve spiro junction protons as distinct singlets .
- 12′-Bromo Analogue : Bromine mass signature in MS (M+2 peak); UV-Vis absorbance at ~270 nm due to extended conjugation .
- Imidazo-Pyridine () : ¹H NMR shows phenethyl protons (δ 2.8–3.1 ppm) and nitro group deshielding (δ 8.2 ppm) .
Functional Group Impact on Bioactivity
- Ethoxy vs.
- Carboxylate vs. Carboxamide : The ethyl carboxylate (target) is metabolically labile, whereas the carboxamide () resists hydrolysis, improving pharmacokinetics .
- Tricyclic vs. Bicyclic Systems : The tricyclo[7.4.0.0²,⁶]tridecane (target) imposes greater conformational restraint than spiro[4.5]decene (), possibly enhancing target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
